molecular formula C19H22N2O3 B268377 4-{[(4-methylphenoxy)acetyl]amino}-N-propylbenzamide

4-{[(4-methylphenoxy)acetyl]amino}-N-propylbenzamide

Cat. No. B268377
M. Wt: 326.4 g/mol
InChI Key: ZUQLFAATZNLBIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(4-methylphenoxy)acetyl]amino}-N-propylbenzamide, also known as MPAP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of 4-{[(4-methylphenoxy)acetyl]amino}-N-propylbenzamide involves its binding to and activation of the sigma-1 receptor, a protein that is involved in various cellular processes, including the regulation of neurotransmitter release, calcium signaling, and mitochondrial function. Activation of the sigma-1 receptor by 4-{[(4-methylphenoxy)acetyl]amino}-N-propylbenzamide has been shown to increase the levels of BDNF and other neurotrophic factors, which in turn promotes neuronal survival and growth.
Biochemical and Physiological Effects
4-{[(4-methylphenoxy)acetyl]amino}-N-propylbenzamide has been shown to have various biochemical and physiological effects, including its ability to increase the levels of BDNF, enhance neuroplasticity, and protect against neurodegeneration. 4-{[(4-methylphenoxy)acetyl]amino}-N-propylbenzamide has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

4-{[(4-methylphenoxy)acetyl]amino}-N-propylbenzamide has several advantages for lab experiments, including its ability to cross the blood-brain barrier and its high selectivity for the sigma-1 receptor. However, 4-{[(4-methylphenoxy)acetyl]amino}-N-propylbenzamide has some limitations, including its relatively short half-life, which may limit its effectiveness in long-term studies.

Future Directions

For research on 4-{[(4-methylphenoxy)acetyl]amino}-N-propylbenzamide include its potential use in the treatment of neurodegenerative diseases and further studies to fully understand its mechanism of action.

Synthesis Methods

4-{[(4-methylphenoxy)acetyl]amino}-N-propylbenzamide can be synthesized using various methods, including the reaction of 4-methylphenol with acetyl chloride to form 4-methylphenyl acetate, which is then reacted with propylamine to form 4-{[(4-methylphenoxy)acetyl]amino}-N-propylbenzamide. Another method involves the reaction of 4-methylphenol with propionic anhydride to form 4-methylphenyl propionate, which is then reacted with propylamine to form 4-{[(4-methylphenoxy)acetyl]amino}-N-propylbenzamide.

Scientific Research Applications

4-{[(4-methylphenoxy)acetyl]amino}-N-propylbenzamide has been extensively studied for its potential therapeutic applications, including its use as an antidepressant, anxiolytic, and neuroprotective agent. 4-{[(4-methylphenoxy)acetyl]amino}-N-propylbenzamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons. This increase in BDNF levels has been linked to the antidepressant and anxiolytic effects of 4-{[(4-methylphenoxy)acetyl]amino}-N-propylbenzamide.

properties

Product Name

4-{[(4-methylphenoxy)acetyl]amino}-N-propylbenzamide

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

4-[[2-(4-methylphenoxy)acetyl]amino]-N-propylbenzamide

InChI

InChI=1S/C19H22N2O3/c1-3-12-20-19(23)15-6-8-16(9-7-15)21-18(22)13-24-17-10-4-14(2)5-11-17/h4-11H,3,12-13H2,1-2H3,(H,20,23)(H,21,22)

InChI Key

ZUQLFAATZNLBIW-UHFFFAOYSA-N

SMILES

CCCNC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C

Canonical SMILES

CCCNC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C

Origin of Product

United States

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